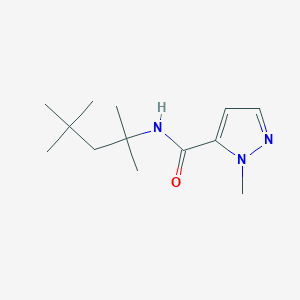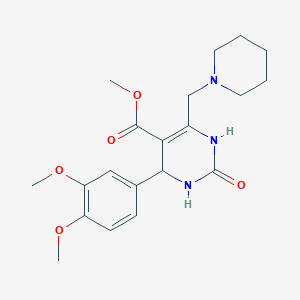
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as FMe-ADCI, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in 2003 by scientists at the University of Ferrara in Italy. Since then, FMe-ADCI has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the physiological effects that are mediated by the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain perception and other physiological processes. It has also been shown to reduce the activity of neurons in the brain that are involved in sleep regulation. In addition, this compound has been shown to decrease blood pressure and heart rate in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the role of the adenosine A1 receptor in pain perception and the development of new analgesics. Another area of interest is the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, there is ongoing research into the development of new compounds that are based on the structure of this compound and may have improved pharmacological properties.
Synthesemethoden
The synthesis of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves several steps, including the reaction of 4-morpholinecarboxylic acid with 1,4-bis(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with 3-furoyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research to study the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to selectively block the adenosine A1 receptor, making it a useful tool for studying the role of this receptor in different physiological and pathological conditions.
Eigenschaften
IUPAC Name |
[1-[1-(furan-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c24-19(22-9-12-26-13-10-22)16-2-1-6-23(14-16)18-3-7-21(8-4-18)20(25)17-5-11-27-15-17/h5,11,15-16,18H,1-4,6-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQABVAMQPYLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=COC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5412111.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)



![3-[(4-ethoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5412163.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5412168.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5412175.png)
![N-cyclohexyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5412179.png)
![2-(5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5412189.png)


